
s49076
Overview
Description
S-49076 is a novel, potent inhibitor of multiple receptor tyrosine kinases, specifically MET, AXL, and fibroblast growth factor receptors 1, 2, and 3. These kinases are involved in various cellular processes, including proliferation, migration, and survival. Aberrant activity of these kinases has been associated with tumor progression in several human malignancies .
Mechanism of Action
- Specifically, it inhibits MET-driven migration, proliferation of FGFR2-dependent gastric cancer cells, and colony formation in hepatocarcinoma cells expressing FGFR1/2 and AXL .
- Its distribution in tumors is significant, with a half-life of approximately 7 hours within tumors and less than 2 hours in the blood .
Mode of Action
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
S49076 potently blocks the cellular phosphorylation of MET, AXL, and FGFRs and inhibits downstream signaling in vitro and in vivo . It interacts with these receptor tyrosine kinases (RTKs), which bind extracellular ligands to elicit cascades of recruitment and phosphorylation of downstream signaling proteins .
Cellular Effects
In cell models, this compound inhibits the proliferation of MET- and FGFR2-dependent gastric cancer cells, blocks MET-driven migration of lung carcinoma cells, and inhibits colony formation of hepatocarcinoma cells expressing FGFR1/2 and AXL . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the autophosphorylation and downstream signaling of MET, AXL, and FGFRs . It also inhibits the kinase activity of all tested clinically relevant mutated isoforms of MET and FGFR1/2 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has shown a good pharmacokinetic/pharmacodynamic relationship for MET and FGFR2 inhibition following oral administration, which correlated well with impact on tumor growth .
Dosage Effects in Animal Models
In animal models, a significant growth delay of subcutaneous tumors was observed at 50 mg/kg bid oral this compound in non-MET dependent models and at 3 mg/kg bid oral this compound in the GTL16 MET-dependent model .
Metabolic Pathways
This compound is involved in the metabolic pathways of MET, AXL, and FGFRs . It interacts with these enzymes and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound potently blocks cellular phosphorylation of MET, AXL, and FGFRs, suggesting that it can reach these targets within cells .
Subcellular Localization
Given its role as a kinase inhibitor, it is likely to be found wherever its target kinases (MET, AXL, and FGFRs) are located within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-49076 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary, but it generally involves the use of standard organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like recrystallization and chromatography .
Industrial Production Methods
Industrial production of S-49076 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
S-49076 undergoes various chemical reactions, primarily focusing on its interaction with kinases. It inhibits the phosphorylation of MET, AXL, and fibroblast growth factor receptors, thereby blocking downstream signaling pathways .
Common Reagents and Conditions
The compound is typically used in cell-based assays and in vivo studies. Common reagents include dimethyl sulfoxide for solubilization and various buffers for maintaining physiological pH during experiments .
Major Products Formed
The primary product of interest is the inhibited kinase, which leads to reduced cellular proliferation, migration, and survival in cancer cells .
Scientific Research Applications
S-49076 has shown strong preclinical activity in various cancer models. It inhibits the proliferation of MET- and fibroblast growth factor receptor 2-dependent gastric cancer cells, blocks MET-driven migration of lung carcinoma cells, and inhibits colony formation of hepatocarcinoma cells expressing fibroblast growth factor receptors 1 and 2 and AXL . It has also been studied in combination with bevacizumab, showing near-total inhibition of tumor growth in colon carcinoma xenograft models .
Comparison with Similar Compounds
Similar Compounds
Orantinib: Inhibits platelet-derived growth factor receptor and fibroblast growth factor receptor 1.
ASP5878: Potently inhibits the tyrosine kinase activities of recombinant fibroblast growth factor receptors 1, 2, 3, and 4.
Lucitanib: Inhibits vascular endothelial growth factor receptors and fibroblast growth factor receptors.
Uniqueness
S-49076 is unique in its ability to potently inhibit multiple kinases, including MET, AXL, and fibroblast growth factor receptors 1, 2, and 3, with strong preclinical activity both alone and in combination with other therapies . This broad-spectrum inhibition makes it a promising candidate for overcoming resistance to existing cancer therapies .
Properties
IUPAC Name |
3-[[(3Z)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indol-5-yl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-20-13-31-22(29)26(20)12-14-1-2-19-17(8-14)18(21(28)24-19)9-16-7-15(10-23-16)11-25-3-5-30-6-4-25/h1-2,7-10,23H,3-6,11-13H2,(H,24,28)/b18-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREYWCZYVPSHGS-NVMNQCDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=CNC(=C2)/C=C\3/C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1265965-22-7 | |
| Record name | S-49076 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265965227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-49076 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | S-49076 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65ZUU7MATU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


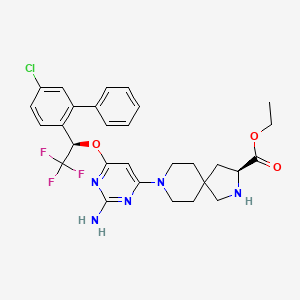

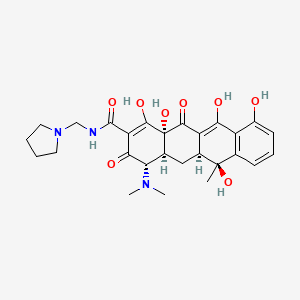

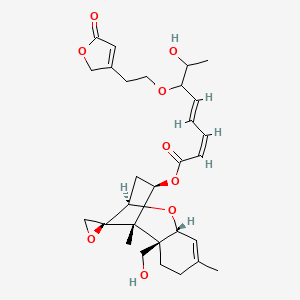
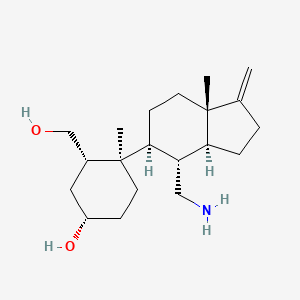

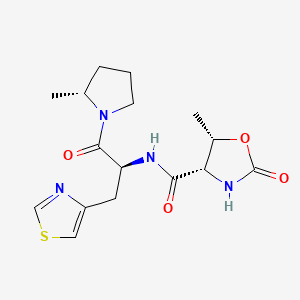
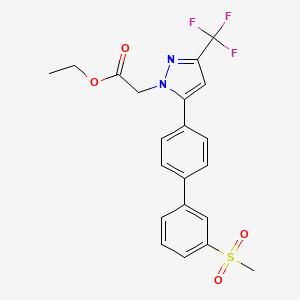

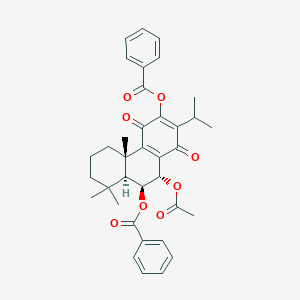
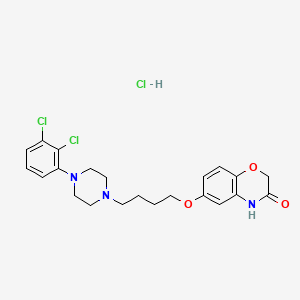

![[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone](/img/structure/B610573.png)
